molecular formula C14H12BrClN2O B4286231 N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea

N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea

Cat. No. B4286231
M. Wt: 339.61 g/mol
InChI Key: UKWIRVDZYOCWPD-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea, also known as BU-224, is a chemical compound that belongs to the class of benzylureas. It is a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and addiction. BU-224 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea acts as a selective antagonist of the kappa opioid receptor, which is primarily expressed in the central nervous system. By blocking the activation of this receptor, N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea can modulate the release of various neurotransmitters, such as dopamine, serotonin, and noradrenaline, which are involved in pain perception, stress response, and addiction.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea has been shown to have various biochemical and physiological effects in animal studies. It can reduce the levels of stress hormones, such as corticosterone, and increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor, which are involved in neuroplasticity and neuronal survival. It can also modulate the activity of various ion channels, such as calcium and potassium channels, which are involved in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea has several advantages for laboratory experiments, such as its high selectivity and potency for the kappa opioid receptor, its low toxicity and side effects, and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its limited solubility in water and its potential off-target effects on other receptors, such as the mu and delta opioid receptors.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea. One potential direction is to investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as chronic pain, depression, anxiety, and addiction. Another direction is to study its mechanisms of action and interactions with other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of novel analogs and formulations of N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea may improve its pharmacological properties and increase its potential for clinical applications.

Scientific Research Applications

N-(2-bromophenyl)-N'-(3-chlorobenzyl)urea has been used in various scientific research studies to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have analgesic and antidepressant effects in animal models of pain and depression, respectively. It has also been studied for its potential to treat drug addiction, as it can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.

properties

IUPAC Name

1-(2-bromophenyl)-3-[(3-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWIRVDZYOCWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-(3-chlorobenzyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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